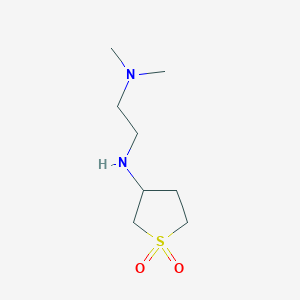

N-(1,1-dioxothiolan-3-yl)-N',N'-dimethylethane-1,2-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

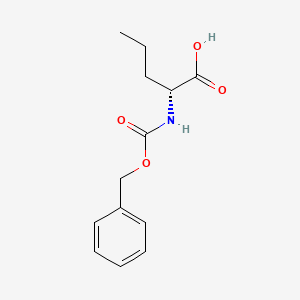

“N-(1,1-dioxothiolan-3-yl)-N’,N’-dimethylethane-1,2-diamine” is a complex organic compound. The “N-(1,1-dioxothiolan-3-yl)” part suggests the presence of a dioxothiolan ring, which is a sulfur-containing heterocycle . The “N’,N’-dimethylethane-1,2-diamine” part indicates the presence of a diamine functional group, which could imply reactivity with acids and electrophiles .

Molecular Structure Analysis

The molecular structure of this compound would likely include a dioxothiolan ring attached to an ethane-1,2-diamine moiety. The dioxothiolan ring would contain sulfur and oxygen atoms, while the diamine moiety would contain nitrogen atoms .Chemical Reactions Analysis

The presence of the diamine functional group could make this compound reactive towards acids and electrophiles. Additionally, the sulfur in the dioxothiolan ring could potentially participate in redox reactions .Applications De Recherche Scientifique

Fluorescent and Mechanochromic Properties

The compound’s unique structure leads to aggregation-induced emission (AIE) and twisted intramolecular charge transfer (TICT). Specifically, two derivatives—TPE-CNTPA and PH-CNTPA—demonstrate “on-off-on” fluorescent emission characteristics in solution. Additionally, under 365 nm ultraviolet light irradiation, PH-CNTPA undergoes photo-induced isomerization, showcasing its responsiveness to ultraviolet light. These properties make these derivatives promising candidates for applications in fluorescence-based sensing and imaging .

Anti-Counterfeiting Technology

Due to their distinctive fluorescence emission characteristics, TPE-CNTPA and PH-CNTPA hold enormous potential in the field of encryption anti-counterfeiting. By incorporating these compounds into security features, such as ink or labels, manufacturers can enhance product authentication and prevent counterfeiting .

Water Sensing

PH-CNTPA, in particular, can detect trace water in single or mixed solvents. Its outstanding sensitivity and anti-interference properties across different solvents make it a valuable tool for water sensing applications. Researchers can utilize this compound to monitor water content in various contexts, from environmental monitoring to industrial processes .

Materials Science

Thiophene derivatives, including our compound of interest, find extensive use in material science. Their incorporation into polymers, coatings, or functional materials can enhance properties such as conductivity, stability, and optical response. Researchers explore these derivatives for applications in organic electronics, sensors, and optoelectronic devices .

Organic Synthesis Intermediates

Thiophene derivatives serve as versatile intermediates in organic synthesis. Researchers can functionalize the thiophene ring to create more complex molecules, such as pharmaceuticals or agrochemicals. The compound’s regioselective synthesis from acyclic precursors via heterocyclization of functionalized alkynes offers an efficient route to these intermediates .

Coordination Chemistry

Thiophene derivatives also play a role in coordination chemistry. Their ability to coordinate with metal ions makes them useful ligands in catalysis and supramolecular chemistry. Researchers explore their applications in designing novel catalysts and functional materials .

Propriétés

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N',N'-dimethylethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2S/c1-10(2)5-4-9-8-3-6-13(11,12)7-8/h8-9H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWLRXOPUKQNAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC1CCS(=O)(=O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80918674 |

Source

|

| Record name | 3-{[2-(Dimethylamino)ethyl]amino}-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80918674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,1-dioxothiolan-3-yl)-N',N'-dimethylethane-1,2-diamine | |

CAS RN |

93114-08-0 |

Source

|

| Record name | 3-{[2-(Dimethylamino)ethyl]amino}-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80918674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-bromo-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2660518.png)

![N-(3-methoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2660522.png)

![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2660524.png)

![(4-benzylpiperidino){5-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-pyrazol-4-yl}methanone](/img/structure/B2660525.png)

![N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline](/img/structure/B2660527.png)

![2-butyl-3-methyl-1-(2-oxo-2-phenylethyl)-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B2660529.png)

![[(1R,2R)-2-(5-Bromothiophen-2-yl)cyclopropyl]methanol](/img/structure/B2660531.png)

![1-Cyclohexyl-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea](/img/structure/B2660533.png)

![4-butoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2660534.png)